
4-Oxooct-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxooct-2-enoic acid is a chemical compound with the molecular formula C₈H₁₂O₃ It is a member of the oxo carboxylic acids family, characterized by the presence of both a ketone and a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Oxooct-2-enoic acid can be synthesized through several methods. One common approach involves the aldol condensation of glyoxylic acid with methyl ketone derivatives under microwave-assisted conditions. This method provides the desired product in moderate to excellent yields, depending on the nature of the methyl ketone substituent . Another method involves the Wittig reaction, which is a straightforward synthesis route for producing (E)-4-oxonon-2-enoic acid and its analogues .
Industrial Production Methods: Industrial production of this compound typically involves large-scale aldol condensation reactions, optimized for high yield and purity. The use of microwave-assisted synthesis can enhance reaction rates and improve overall efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Oxooct-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex oxo acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert the carboxyl group to an acyl chloride, which can then undergo further substitution reactions.
Major Products:
Oxidation: Formation of higher oxo acids.
Reduction: Formation of 4-hydroxyoct-2-enoic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-Oxooct-2-enoic acid has a wide range of applications in scientific research:
Industry: The compound is used in the synthesis of various industrial chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-oxooct-2-enoic acid involves its interaction with specific molecular targets and pathways. For example, its derivatives can inhibit enzymes like kynurenine-3-hydroxylase by binding to the active site and preventing substrate access . This inhibition can modulate metabolic pathways and exert therapeutic effects in conditions such as neurodegenerative diseases.
Comparaison Avec Des Composés Similaires
4-Oxobut-2-enoic acid: Another oxo carboxylic acid with similar reactivity but a shorter carbon chain.
4-Oxonon-2-enoic acid: A longer-chain analogue with similar biological activity.
4-Oxopent-2-enoic acid: A compound with a different carbon chain length and distinct reactivity.
Uniqueness: 4-Oxooct-2-enoic acid is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and form biologically active derivatives makes it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
68676-80-2 |
|---|---|
Formule moléculaire |
C8H12O3 |
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
4-oxooct-2-enoic acid |
InChI |
InChI=1S/C8H12O3/c1-2-3-4-7(9)5-6-8(10)11/h5-6H,2-4H2,1H3,(H,10,11) |
Clé InChI |
CDSPNJPCFIROMS-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzonitrile, 4-[2-(methylsulfonyl)ethenyl]-](/img/structure/B14456919.png)
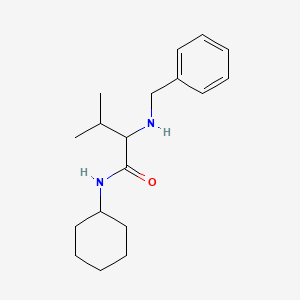
![1,3,6-Naphthalenetrisulfonic acid, 7,7'-[1,4-phenylenebis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt](/img/structure/B14456938.png)

![3-[4-(Benzyloxy)phenyl]-5-(ethoxymethyl)-1,3-oxazolidin-2-one](/img/structure/B14456958.png)
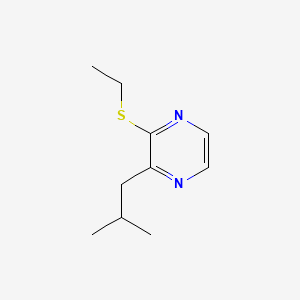
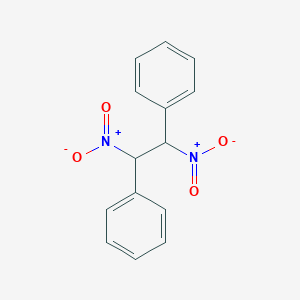
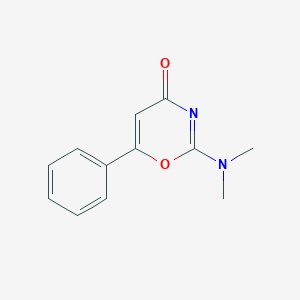
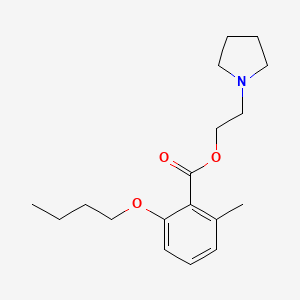
![6-[4-(Propan-2-yl)anilino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14456983.png)
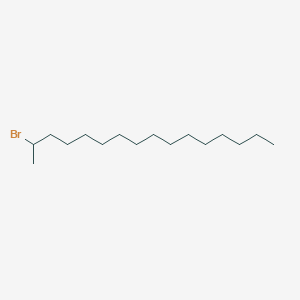
![(2E)-2-[(2-Hydroxyphenyl)imino]-1-(4-methylphenyl)ethan-1-one](/img/structure/B14457003.png)
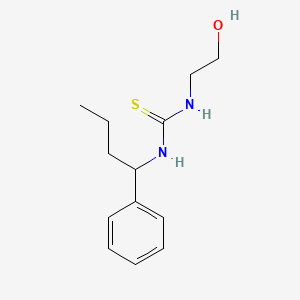
![Ethyl 11b-hydroxy-2-oxo-2,11b-dihydro-1h-cyclopenta[l]phenanthrene-3-carboxylate](/img/structure/B14457015.png)
